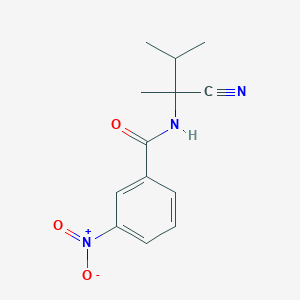

N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9(2)13(3,8-14)15-12(17)10-5-4-6-11(7-10)16(18)19/h4-7,9H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRUGJHBEDCUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide

Structural Elucidation, Synthesis Strategy, and Identification Protocol

Executive Summary

This technical guide addresses the characterization, synthesis, and identification of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide . This compound is a specialized amide derivative, structurally significant as a potential intermediate in the synthesis of imidazolinone herbicides or androgen receptor modulators (SARMs) .[1]

Unlike high-production-volume chemicals, this specific derivative is often classified as "grey literature" chemistry—found in patent libraries or specific compound libraries rather than standard public registries. This guide provides the definitive technical roadmap for researchers to synthesize, validate, and index this compound, utilizing its known precursors: 2-Amino-2,3-dimethylbutyronitrile (CAS 13893-53-3) and 3-Nitrobenzoyl chloride (CAS 121-51-7) .

Part 1: Chemical Identity & Structural Analysis[1]

The compound is an amide formed by the condensation of a steric-hindered alpha-amino nitrile and a nitro-substituted benzoic acid derivative.

1.1 Nomenclature Breakdown

-

Core Scaffold: Benzamide (Ph-CO-NH-).

-

Substituent 1 (Acid side): 3-Nitro group (meta-position).[2]

-

Substituent 2 (Amine side): 2-Cyano-3-methylbutan-2-yl group.

1.2 Physicochemical Profile (Predicted)

Note: Values are calculated based on group contribution methods (Joback/Crippen).

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₃H₁₅N₃O₃ | Core stoichiometry. |

| Molecular Weight | ~261.28 g/mol | Mass spectrometry target (M+H: 262.28).[1] |

| LogP | 2.1 – 2.5 | Moderate lipophilicity; likely membrane permeable.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding/crystal packing. |

| H-Bond Acceptors | 4 (NO₂, CN, C=O) | High interaction potential.[1] |

| Rotatable Bonds | 4 | Conformational flexibility limited by steric bulk.[1] |

| Topological Polar Surface Area | ~95 Ų | Suggests good oral bioavailability potential.[1] |

1.3 Structural Connectivity Diagram (DOT)

The following diagram visualizes the retrosynthetic disconnection and structural components.

Figure 1: Retrosynthetic analysis identifying key precursors CAS 13893-53-3 and CAS 121-51-7.

Part 2: Synthesis & Experimental Protocol

Since a direct commercial source for this specific amide may be unavailable, the following protocol describes its synthesis. This method utilizes a Schotten-Baumann type reaction or anhydrous acylation, optimized for sterically hindered amines (tertiary carbon).[1]

2.1 Reagents & Materials[1][2][9]

-

Amine: 2-Amino-2,3-dimethylbutyronitrile (CAS 13893-53-3).[4][5][6][7][8][10][11][12][13] Note: This is a liquid, often used in herbicide synthesis.[1]

-

Acylating Agent: 3-Nitrobenzoyl chloride (CAS 121-51-7).

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous).[1]

2.2 Step-by-Step Methodology

-

Step 1: Preparation (0°C): In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1.0 eq of 2-Amino-2,3-dimethylbutyronitrile in anhydrous DCM. Add 1.2 eq of Triethylamine. Cool the mixture to 0°C using an ice bath.

-

Step 2: Acylation (0°C -> RT): Dissolve 1.05 eq of 3-Nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. The exotherm must be controlled to prevent nitrile hydrolysis.[1]

-

Step 3: Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 3:1).[1] The amine spot (ninhydrin active) should disappear.[1]

-

Step 4: Work-up: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine/pyridine), then brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

-

Step 5: Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) if high purity (>98%) is required for biological assay.[1]

2.3 Synthesis Workflow Diagram (DOT)

Figure 2: Step-by-step synthesis workflow for the target benzamide derivative.

Part 3: Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized compound without a reference standard, you must rely on first-principles structural characterization.[1]

3.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0 – 8.8 ppm (m, 4H): Aromatic protons corresponding to the 3-nitrobenzoyl system (Look for the deshielded proton between NO₂ and CO).[1]

-

δ 6.5 – 7.5 ppm (s, 1H, broad): Amide N-H proton (Exchangeable with D₂O).[1]

-

δ 2.2 – 2.5 ppm (m, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).[1]

-

δ 1.6 – 1.8 ppm (s, 3H): Methyl group attached directly to the quaternary carbon.[1]

-

δ 0.9 – 1.1 ppm (d, 6H): Methyls of the isopropyl group.[1]

-

-

Validation Check: The integration ratio of Aromatic (4H) : Methyl (3H) : Isopropyl Methyls (6H) must be exact.

3.2 Infrared Spectroscopy (FT-IR)

-

~2240 cm⁻¹: Nitrile (C≡N) stretch.[1] Weak but diagnostic.

-

~1660 cm⁻¹: Amide I (C=O) stretch.[1]

-

~1530 & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.[1]

3.3 Mass Spectrometry[1]

-

Technique: ESI-MS (Positive Mode).[1]

-

Target Ion: [M+H]⁺ = 262.28 m/z.[1]

-

Fragmentation: Look for loss of the nitrile group (M-26) or cleavage of the amide bond yielding the nitrobenzoyl cation (m/z ~150).[1]

Part 4: Database & Registration Strategy

If you cannot find the CAS number in public databases (PubChem, ChemSpider), it is likely because the specific amide is a library compound or patent intermediate that has not been assigned a unique CAS RN in the open literature.[1]

4.1 How to Search Effectively

-

Do NOT search by name: The name "N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide" is chemically correct but may vary in nomenclature (e.g., N-(1-cyano-1,2-dimethylpropyl)-3-nitrobenzamide).

-

Search by Structure (Exact Match):

-

Search by Reaction:

-

Search for the reaction of CAS 13893-53-3 + CAS 121-51-7 . This often reveals the product in patent literature even if the product itself isn't indexed by name.[1]

-

4.2 Regulatory Status

-

TSCA/REACH: Unlikely to be listed.[1] Treat as "Research & Development (R&D) Use Only."

-

Safety: The precursor amine is a nitrile (toxic by ingestion/inhalation).[1] The product contains a nitro group (potential energetic properties, though likely stable).[1] Handle with standard organic safety protocols.

References

-

Precursor A (Amine): Sigma-Aldrich. 2-Amino-2,3-dimethylbutyronitrile (CAS 13893-53-3) Product Sheet. Retrieved from [1]

-

Precursor B (Acid Chloride): PubChem. 3-Nitrobenzoyl chloride (CAS 121-51-7). National Library of Medicine.[1] Retrieved from [1]

-

Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General Protocol for Amide Coupling).

-

Structural Context (Imidazolinones): Tomlin, C. D. S.[1] (Ed.).[1] (2009).[1][10] The Pesticide Manual: A World Compendium.[1] British Crop Production Council.[1] (Reference for 2-amino-2,3-dimethylbutyronitrile as a herbicide intermediate).

Sources

- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [journals.chemsociety.org.ng]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-2,3-dimethylbutyronitrile | 13893-53-3 [sigmaaldrich.com]

- 5. 2-Amino-2,3-dimethylbutyronitrile | 13893-53-3 [chemicalbook.com]

- 6. 2-Amino-2,3-dimethylbutanenitrile, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. 2-Amino-2,3-dimethylbutyronitrile | C6H12N2 | CID 94355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Amino-2,3-dimethylbutyronitrile--Rudong Zhongyi Chemical Co., Ltd. [zhongyichem.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

Chemical structure of N-(1-cyano-1,2-dimethylpropyl)-3-nitrobenzamide

Technical Monograph: N-(1-cyano-1,2-dimethylpropyl)-3-nitrobenzamide

Executive Summary

This guide details the chemical structure, synthesis, and pharmacological potential of N-(1-cyano-1,2-dimethylpropyl)-3-nitrobenzamide . This compound belongs to the class of

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-3-nitrobenzamide |

| Common Ref | |

| Molecular Formula | C |

| Molecular Weight | 261.28 g/mol |

| Chiral Center | One (C2 of the butan-2-yl chain). Typically synthesized as a racemate unless chiral amines are used. |

| Lipophilicity (cLogP) | ~2.1 - 2.5 (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor (Amide NH), 4 Acceptors (NO |

| Key Functionality | Electrophilic Nitrile (Reversible Covalent Warhead) |

Structural Anatomy & Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each serving a specific role in ligand-target interaction.

A. The Nitrile Warhead ( -Amino Nitrile)

The 1-cyano-1,2-dimethylpropyl moiety is the critical pharmacophore. In drug design, nitriles act as bioisosteres of carbonyls but with a distinct capability: they can undergo nucleophilic attack by the thiol group of cysteine residues in enzyme active sites (e.g., Cathepsin K, Papain, SARS-CoV-2 M

-

Mechanism: Formation of a thioimidate adduct.

-

Advantage: Unlike epoxides or halomethyl ketones (irreversible), the nitrile-cysteine bond is often reversible, reducing off-target toxicity [1].

B. The 3-Nitrobenzamide Core

The meta-nitro substitution on the aromatic ring serves two purposes:

-

Electronic Modulation: The strong electron-withdrawing nature (

= 0.71) of the nitro group decreases the electron density of the amide nitrogen, increasing the acidity of the NH proton and potentially strengthening hydrogen bonding within the receptor pocket. -

Bioreductive Potential: Nitroarenes are classic "hypoxia-activated" prodrugs. In hypoxic tumor environments, nitroreductases can reduce the -NO

to a hydroxylamine (-NHOH) or amine (-NH

C. The Steric Anchor (Isopropyl Group)

The 1,2-dimethylpropyl side chain (derived from methyl isopropyl ketone) provides significant steric bulk. This mimics the side chain of Valine , suggesting this molecule could act as a peptidomimetic for Valine-containing substrates.

Synthetic Protocol (Self-Validating System)

The synthesis requires a two-step convergent approach: the construction of the labile

Step 1: Strecker Synthesis of the Amine Precursor

Target: 2-amino-2,3-dimethylbutanenitrile.

-

Reagents: 3-methyl-2-butanone (Methyl Isopropyl Ketone), NaCN, NH

Cl, Methanol/Water. -

Protocol:

-

Dissolve NH

Cl (1.1 eq) and NaCN (1.1 eq) in water. -

Add 3-methyl-2-butanone (1.0 eq) dissolved in methanol dropwise at 0°C.

-

Critical Control Point: Maintain temperature <25°C.

-Amino nitriles are thermally unstable and can revert to the ketone and cyanide above 60°C [3].[1] -

Stir for 24 hours. Extract with ether.

-

Validation: IR spectrum of crude oil must show weak CN stretch (~2230 cm

) and broad NH stretch.

-

Step 2: Acylation (Coupling)

Target: N-(1-cyano-1,2-dimethylpropyl)-3-nitrobenzamide.

-

Reagents: 3-Nitrobenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Protocol:

-

Dissolve the crude amine from Step 1 in anhydrous DCM at 0°C.

-

Add TEA (1.2 eq) as an HCl scavenger.

-

Add 3-nitrobenzoyl chloride (1.0 eq) dropwise.

-

Causality: The reaction is exothermic. Rapid addition generates heat, which promotes the retro-Strecker reaction (decomposition of the amine). Slow addition at 0°C is mandatory.

-

Stir 4 hours, allow to warm to RT.

-

Wash with dilute NaHCO

(removes acid) and 1M HCl (removes unreacted amine).

-

Synthetic Pathway Diagram

Caption: Convergent synthesis via Strecker reaction followed by nucleophilic acyl substitution.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)

-

Nitrile (

): Look for a small, sharp peak at 2230–2250 cm -

Amide I (

): Strong band at 1650–1660 cm -

Nitro (

): Two distinct bands at 1530 cm

H-NMR (CDCl , 400 MHz)

-

Amide Proton: Singlet (broad) at

6.5–7.5 ppm (exchangeable with D -

Aromatic Region: Four protons characteristic of meta-substitution:

-

~8.6 ppm (t, H2, between NO

-

~8.4 ppm (d, H4, ortho to NO

- ~8.2 ppm (d, H6, ortho to CO).

- ~7.7 ppm (t, H5).

-

~8.6 ppm (t, H2, between NO

-

Aliphatic Region:

-

Isopropyl Methyls: Two doublets at

~1.0–1.2 ppm (diastereotopic due to the chiral center). -

Quaternary Methyl: Singlet at

~1.7 ppm (attached to the C-CN). -

Methine CH: Septet at

~2.3 ppm.

-

Bioactivity: Mechanism of Action

The primary application of this scaffold is in the inhibition of cysteine proteases. The nitrile group acts as an electrophilic trap.[2]

Covalent Inhibition Pathway[2][3]

-

Recognition: The isopropyl group (Valine mimic) and nitrobenzamide core position the molecule within the enzyme's S1/S2 pockets.

-

Attack: The catalytic cysteine thiolate (Cys-S

) attacks the nitrile carbon. -

Stabilization: The resulting thioimidate anion is stabilized by the oxyanion hole of the enzyme.

Caption: Kinetic mechanism of reversible covalent inhibition by the nitrile warhead.

Safety & Stability Considerations

-

Thermal Instability:

-Amido nitriles can undergo HCN elimination upon heating. Do not subject the pure compound to temperatures >80°C during drying. -

Hydrolysis: Prolonged exposure to strong acids will hydrolyze the nitrile to the amide (primary) or carboxylic acid, destroying the warhead.

-

Toxicity: As a nitrile derivative, metabolic release of cyanide is a theoretical risk, though sterically hindered nitriles are generally stable in vivo.

References

-

L. Kuhn, et al. "Nitriles as Robust Warheads in Covalent Drug Design." Journal of Medicinal Chemistry, 2016. Link

-

C. P. Guise, et al. "Bioreductive activation of nitrobenzamide mustards." Biochemical Pharmacology, 2012. Link

-

A. Strecker.[3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie, 1850. Link

-

Bernstein, et al. "Infrared spectrum of matrix isolated aminoacetonitrile."[4] Advances in Space Research, 2003. Link

Sources

- 1. EP0232562A1 - Process for the preparation of alpha-amino alpha-hydrogen carboxylic acid amides - Google Patents [patents.google.com]

- 2. Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead: recent advancement in the field of viral and parasitic diseases [usiena-air.unisi.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. astrochem.org [astrochem.org]

The Strategic Synthesis of 3-Nitrobenzamide Derivatives as Core Intermediates for Non-Steroidal Selective Androgen Receptor Modulators (SARMs)

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Tissue-Selective Androgen Receptor Modulation

Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for the anabolic benefits of androgens in target tissues like muscle and bone, while minimizing the androgenic side effects in tissues such as the prostate.[1][2] Unlike anabolic steroids, non-steroidal SARMs are designed to exhibit tissue-selective activation of the androgen receptor (AR), a feat achieved through their unique structural features that influence receptor conformation and subsequent co-regulator protein recruitment.[1][3][4] This tissue selectivity opens up therapeutic opportunities for a range of conditions, including muscle wasting diseases, osteoporosis, and certain types of cancer.[1]

At the heart of many promising non-steroidal SARMs lies the arylpropionamide scaffold.[1][5] A critical building block for this class of compounds is the 3-nitrobenzamide derivative. The strategic incorporation of the nitro group at the meta-position of the benzamide ring is a key design element, serving as a potent electron-withdrawing group that plays a crucial role in the high-affinity binding to the androgen receptor.[6] Furthermore, the nitro group offers synthetic versatility, acting as a precursor to the cyano group often found in the final SARM structure, or being essential for the desired electronic properties of the molecule.

This in-depth technical guide provides a comprehensive overview of the synthesis and application of 3-nitrobenzamide derivatives as pivotal intermediates in the development of non-steroidal SARMs. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols for key transformations, and present data to inform the optimization of these processes.

The Role of the 3-Nitrobenzamide Scaffold: A Structure-Activity Relationship (SAR) Perspective

The development of potent and selective SARMs is a testament to the power of structure-activity relationship (SAR) studies.[7][8] For arylpropionamide-based SARMs, the A-ring, typically a substituted phenyl ring, is critical for ligand-receptor interaction. The presence of two electron-withdrawing groups at the meta and para positions of this ring is a common feature of high-affinity ligands.

The 3-nitro group, often paired with a substituent at the 4-position (such as trifluoromethyl or cyano), creates a highly electron-deficient aromatic ring. This electronic profile is believed to be essential for the specific interactions within the AR ligand-binding domain, contributing to the desired agonist activity in anabolic tissues while maintaining a partial agonist or even antagonist profile in androgenic tissues.[6]

The journey from a simple 3-nitrobenzamide intermediate to a complex SARM involves a series of carefully orchestrated chemical transformations. The following sections will illuminate these pathways, providing both the "how" and the "why" of each synthetic step.

Synthetic Pathways to 3-Nitrobenzamide SARM Intermediates

The synthesis of 3-nitrobenzamide derivatives as SARM intermediates typically begins with a commercially available and appropriately substituted benzoic acid or aniline. The choice of starting material and the subsequent synthetic route are dictated by the desired substitution pattern on the A-ring of the final SARM.

Pathway 1: Amidation of a Pre-functionalized 3-Nitrobenzoic Acid

This is a straightforward and widely used approach where a 3-nitrobenzoic acid derivative is first converted to a more reactive species, such as an acyl chloride, which is then reacted with an appropriate amine.

Step 1: Activation of 3-Nitrobenzoic Acid

-

To a solution of 4-substituted-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-nitrobenzoyl chloride. This intermediate is typically used in the next step without further purification.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. Oxalyl chloride and thionyl chloride are effective chlorinating agents that produce gaseous byproducts, simplifying workup. The catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate.

Step 2: Amide Bond Formation

-

Dissolve the crude 3-nitrobenzoyl chloride in an inert solvent like DCM.

-

In a separate flask, dissolve the desired aniline or amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in DCM.

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-3-nitrobenzamide.

Causality Behind Experimental Choices: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is chosen to avoid competing reactions with the acyl chloride. The aqueous workup removes the base, unreacted starting materials, and salts.

Diagram: General Synthesis of N-Aryl-3-nitrobenzamide

Caption: General scheme for the conversion of 3-nitrobenzamide intermediates to SARMs.

Case Study: Synthesis of an Ostarine (Enobosarm) Precursor

Ostarine (MK-2866) is one of the most well-studied SARMs. [9][10][11]Its synthesis provides an excellent example of the application of 3-nitrobenzamide chemistry. The A-ring of Ostarine is a 4-cyano-3-(trifluoromethyl)phenyl group.

The synthesis of the key amide bond in an Ostarine precursor can be achieved by reacting 3-amino-2-hydroxy-2-methylpropanoic acid with 4-nitro-3-(trifluoromethyl)benzoyl chloride. The resulting amide can then be further elaborated.

Table 1: Key Intermediates and their Synthetic Utility

| Intermediate | Structure | Key Synthetic Transformation | Target SARM Class |

| N-(4-cyano-3-(trifluoromethyl)phenyl)-3-nitrobenzamide | A 3-nitrobenzamide derivative with a key A-ring substituent for many SARMs. | Reduction of the nitro group to an amine, followed by further functionalization. | Arylpropionamides (e.g., Ostarine-like structures) |

| 4-Iodo-3-nitrobenzamide | A versatile intermediate where the iodo group can be used for cross-coupling reactions. | Suzuki or Sonogashira coupling to introduce diverse functionalities. | Novel SARM scaffolds |

| N-Alkyl-3-nitrobenzamides | Simpler intermediates for initial SAR studies. | Reduction and subsequent elaboration of the resulting aniline. | Initial lead compounds |

Analytical Characterization of 3-Nitrobenzamide Intermediates

The purity and identity of the 3-nitrobenzamide intermediates are crucial for the successful synthesis of the final SARM. A combination of analytical techniques should be employed for their characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of substituents on the aromatic ring and the confirmation of amide bond formation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹), as well as the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediates and the final products.

Conclusion and Future Directions

3-Nitrobenzamide derivatives are indispensable intermediates in the synthesis of a wide array of non-steroidal SARMs. Their strategic design, leveraging the electron-withdrawing properties of the nitro group, is fundamental to achieving high-affinity binding to the androgen receptor. The synthetic pathways outlined in this guide provide a robust framework for the preparation of these crucial building blocks.

As the field of SARM research continues to evolve, the development of novel and more efficient synthetic routes to these intermediates will be paramount. Future research may focus on:

-

Greener Synthetic Methodologies: Exploring the use of more environmentally friendly reagents and solvents.

-

Flow Chemistry: Utilizing continuous flow reactors for improved safety, scalability, and reproducibility of key reactions.

-

Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral SARM intermediates to improve their pharmacological profile.

By understanding the fundamental principles of their synthesis and the rationale behind their design, researchers can continue to innovate and develop the next generation of tissue-selective androgen receptor modulators with improved therapeutic potential.

References

-

Mohler, M. L., Bohl, C. E., Jones, A., Coss, C. C., Narayanan, R., He, Y., ... & Miller, D. D. (2009). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of medicinal chemistry, 52(12), 3597-3617. [Link]

-

Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06002. [Link]

- Zhang, X., & Sui, Z. (2013). Deciphering the selective androgen receptor modulators (SARMs) paradigm. Expert opinion on drug discovery, 8(2), 191-218.

- Gao, W., & Dalton, J. T. (2007). Ockham's razor and selective androgen receptor modulators (SARMs): are we overlooking the role of 5α-reductase?. Molecular interventions, 7(1), 10.

-

Thevis, M., & Schänzer, W. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Journal of mass spectrometry, 43(3), 354-363. [Link]

- Google Patents. (n.d.). US9278914B2 - SARMs and method of use thereof.

- Ostrowski, J., Kuhns, J. E., Lupisella, J. A., Manfredi, M. C., Beehler, B. C., Krystek, S. R., ... & Hamann, L. G. (2007). Pharmacological and structural characterization of a novel, orally active, nonsteroidal, selective androgen receptor modulator (SARM) in preclinical models. Endocrinology, 148(12), 5851-5861.

- Yin, D., He, Y., Perera, M. A., Hong, S. S., Marhefka, C., Stourman, N., ... & Miller, D. D. (2003). Key structural features of substituted propionamides for high-affinity binding to the androgen receptor. Molecular pharmacology, 63(1), 211-221.

- Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., & Lopez-Ramos, M. (2021). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Rasayan Journal of Chemistry, 14(1), 325-332.

-

Zhang, X., Lan, T., Li, H., & Sui, Z. (2019). Synthesis of aryl propionamide scaffold containing a pentafluorosulfanyl moiety as SARMs. Molecules, 24(22), 4153. [Link]

- E-Demir, B. A. S. A. K., & Küçükgüzel, Ş. G. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1851.

-

Mirante, S. (n.d.). Structure Activity Relationship Of Drugs. [Link]

- Thevis, M., Kamber, M., & Schänzer, W. (2006). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. European journal of mass spectrometry, 12(2), 129-136.

- Thevis, M., Kohler, M., & Schänzer, W. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of mass spectrometry, 43(5), 639-650.

- Szostak, M. (2020). Ground-state-destabilization of N–C (S) thioamide bonds: a general strategy for thioamide activation. Organic & Biomolecular Chemistry, 18(4), 589-597.

- Sharma, S., & Singh, P. (2021). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet-Inhibitory Activity of 3-Nitro-2, 4, 6-Trihydroxy Benzamides. Journal of Earth and Environmental Sciences Research, 3(5), 2-5.

- Thevis, M., & Schänzer, W. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug testing and analysis, 1(11-12), 38-51.

- Thevis, M., Kohler, M., & Schänzer, W. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of mass spectrometry, 43(5), 639-650.

- Bhasin, S., & Jasuja, R. (2009). The state-of-the-art in the development of selective androgen receptor modulators. Testosterone: Action, Deficiency, Substitution, 21.

-

P, S. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]

-

PharmaCompass. (n.d.). ENOBOSAM(MK2866) (Ostarine). Retrieved from [Link]

-

Drug Design. (2005). Structure Activity Relationships. [Link]

- Thevis, M., & Schänzer, W. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Journal of mass spectrometry, 43(3), 354-363.

-

Guddat, S., Thevis, M., & Schänzer, W. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Metabolites, 13(7), 844. [Link]

- Al-Hourani, B. J. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(4), 1475-1486.

- Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., & Lopez-Ramos, M. (2021). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper (II) as catalyst (i). Rasayan Journal of Chemistry, 14(1), 325-332.

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzamide. PubChem. Retrieved from [Link]

-

Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. Metabolites, 14(7), 441. [Link]

-

Reddy, M. S., Kumar, K. R., & Reddy, P. P. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. ResearchGate. [Link]

- Kumar, A., Kumar, R., & Kumar, V. (2020). Synthesis and structure–activity relationship (SAR) studies of 1, 2, 3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC advances, 10(50), 29891-29904.

- Zhang, Q., & Li, S. (2020). Diversity of the reaction mechanisms of SAM-dependent enzymes. Critical reviews in biotechnology, 40(1), 114-129.

-

World Anti-Doping Agency. (2020). WADA Technical Letter – TL12 ENOBOSARM (OSTARINE) 1.0 Introduction. [Link]

- Steinebach, C., Sotriffer, C. A., & Gütschow, M. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of medicinal chemistry, 65(13), 9036-9057.

Sources

- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9278914B2 - SARMs and method of use thereof - Google Patents [patents.google.com]

- 3. US20120004220A9 - Selective androgen receptor modulators (sarms) and uses thereof - Google Patents [patents.google.com]

- 4. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. medkoo.com [medkoo.com]

- 10. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wada-ama.org [wada-ama.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide, a nitroaromatic amide with potential applications as a versatile precursor in medicinal chemistry and organic synthesis.[1] The described method utilizes the robust and widely applicable Schotten-Baumann reaction, coupling 3-nitrobenzoyl chloride with 2-amino-2,3-dimethylbutanenitrile.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and a self-validating, step-by-step procedure to ensure reproducibility and high yield.

Introduction and Scientific Background

N-substituted benzamides are a prevalent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2] The presence of a nitro group, as in 3-nitrobenzamide derivatives, offers a unique electronic profile and serves as a key synthetic handle for further chemical elaboration, such as reduction to an amine.[1][4] The target molecule, N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide, combines this valuable functionality with a sterically hindered aminonitrile moiety, making it an interesting building block for novel chemical entities.

The synthesis is achieved via a nucleophilic acyl substitution, where the primary amine of 2-amino-2,3-dimethylbutanenitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. This reaction, known as the Schotten-Baumann reaction, is highly efficient for forming amide bonds.[3][5] A critical aspect of this reaction is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct.[6] Without a base, the generated HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. This protocol employs triethylamine (TEA), a non-nucleophilic organic base, to drive the reaction to completion.[7]

Reaction Scheme:

Materials and Reagents

Proper preparation and handling of all reagents are paramount for the success and safety of the synthesis.

| Reagent | Formula | MW ( g/mol ) | Form | CAS No. | Key Hazards |

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56[4][8] | Solid | 121-90-4 | Corrosive, Causes Burns, Moisture Sensitive[9][10] |

| 2-Amino-2,3-dimethylbutanenitrile | C₆H₁₂N₂ | 112.17[11][12] | Liquid | 13893-53-3 | Fatal if swallowed/inhaled/in contact with skin[12][13] |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Liquid | 121-44-8 | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | 75-09-2 | Suspected Carcinogen, Irritant |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | Liquid | 7647-01-0 | Corrosive, Causes Burns |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Solution | 144-55-8 | Irritant |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Solution | 7647-14-5 | N/A |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | 7487-88-9 | N/A |

Health and Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[9][10]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for extended handling).[9]

-

Respiratory Protection: Due to the high toxicity of the aminonitrile and the corrosive nature of the acyl chloride and HCl byproduct, all operations must be conducted in a well-ventilated fume hood.[8][12]

-

3-Nitrobenzoyl Chloride: This reagent is corrosive and causes severe burns.[9] It is also moisture-sensitive; contact with water will produce HCl gas.[9] Handle only in a dry, inert atmosphere if possible.

-

2-Amino-2,3-dimethylbutanenitrile: This reagent is classified as fatal upon contact with skin, inhalation, or ingestion.[12][13] Avoid any direct contact.

-

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from initial setup to the isolation of the final product.

Caption: Experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.

5.1. Reagent Preparation

-

Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2,3-dimethylbutanenitrile (1.12 g, 10 mmol, 1.0 eq.) and triethylamine (1.53 mL, 11 mmol, 1.1 eq.) in 20 mL of anhydrous dichloromethane (DCM).

-

Causality Note: Anhydrous DCM is used to prevent the hydrolysis of the highly reactive 3-nitrobenzoyl chloride, which would form the unreactive 3-nitrobenzoic acid and reduce the yield. A slight excess of triethylamine ensures complete neutralization of the HCl byproduct.[7]

-

-

Acyl Chloride Solution: In a separate, dry 50 mL flask, dissolve 3-nitrobenzoyl chloride (1.86 g, 10 mmol, 1.0 eq.) in 15 mL of anhydrous DCM. Gentle warming may be required to fully dissolve the solid, but ensure the solution is cooled back to room temperature before use.

5.2. Reaction Procedure

-

Cool the flask containing the amine solution to 0°C using an ice-water bath.

-

Using a pressure-equalizing dropping funnel, add the 3-nitrobenzoyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes. Maintain the internal temperature below 5°C during the addition.

-

Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the acylation reaction.[2] Maintaining a low temperature minimizes potential side reactions.

-

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Suggested mobile phase: 30% Ethyl Acetate in Hexanes).

5.3. Workup and Purification

-

Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine all organic layers and wash sequentially with:

-

50 mL of 1M HCl (aq.) to remove excess triethylamine and its hydrochloride salt.

-

50 mL of saturated NaHCO₃ (aq.) solution to neutralize any remaining acid.

-

50 mL of saturated NaCl (brine) solution to remove residual water.

-

-

Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be obtained as a solid (likely yellow or off-white).

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

FT-IR Spectroscopy: To identify key functional groups, such as the amide C=O stretch (~1650 cm⁻¹), the nitrile C≡N stretch (~2240 cm⁻¹), and the nitro N-O stretches (~1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 262.12).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time. Confirm consumption of starting material by TLC before workup. |

| Hydrolysis of acyl chloride. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |

| Impure Product | Inefficient workup. | Ensure aqueous washes are performed thoroughly to remove all byproducts and unreacted starting materials. |

| Side reactions. | Maintain strict temperature control during the addition of the acyl chloride. | |

| Reaction Fails to Start | Poor quality of 3-nitrobenzoyl chloride. | Use freshly opened or purified acyl chloride. Old material may have hydrolyzed. |

| Inactive amine. | The amine may have been protonated by atmospheric CO₂/H₂O. Use freshly distilled amine if necessary. |

References

- Cole-Parmer. (2004). Material Safety Data Sheet - 3-Nitrobenzoyl chloride.

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Wikipedia. (2020). Schotten–Baumann reaction.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Asia Chem I & E (Jiangsu) Co., Ltd. (n.d.). Buy 3-Nitrobenzoyl chloride Pharmaceutical Grade.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Amino-2,3-dimethylbutyronitrile: Properties, Applications, and Synthesis for Chemical Intermediates.

- Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Nitrobenzoyl Chloride.

- Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride 98%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives.

- Guidechem. (2020). How to Synthesize 3-NITROBENZAMIDE?.

- ChemicalBook. (2025). 2-Amino-2,3-dimethylbutyronitrile.

- International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

- MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.

- PubChem. (n.d.). 2-Amino-2,3-dimethylbutyronitrile.

- Sigma-Aldrich. (n.d.). 2-amino-2,3-dimethylbutanenitrile.

- Benchchem. (n.d.). 3-Nitrobenzamide.

- Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride 98%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. 3-ニトロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. Lab Reporter [fishersci.co.uk]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 3-Nitrobenzoyl chloride 98 121-90-4 [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Amino-2,3-dimethylbutyronitrile | C6H12N2 | CID 94355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-amino-2,3-dimethylbutanenitrile | 13893-53-3 [sigmaaldrich.com]

Protocol for Coupling 2-Amino-2,3-dimethylbutanenitrile with Acid Chlorides

Abstract & Scope

This technical guide outlines the optimized protocol for the N-acylation of 2-amino-2,3-dimethylbutanenitrile (CAS: 13893-53-3) using acid chlorides. This specific amine presents a unique synthetic challenge due to the steric congestion at the

Standard Schotten-Baumann conditions often result in low conversion or hydrolysis of the acid chloride due to the slow nucleophilic attack of the hindered amine. This guide prioritizes a nucleophilic catalysis method (DMAP-catalyzed) under anhydrous conditions to ensure quantitative conversion and minimize side reactions such as the retro-Strecker degradation.

Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Development Scientists (specifically those working with imidazolinone herbicide intermediates).

Chemical Context & Mechanistic Insight

The Substrate Challenge

The substrate, 2-amino-2,3-dimethylbutanenitrile, is an

-

Steric Hindrance: The amino group is attached to a quaternary carbon. The adjacent isopropyl group creates a "neopentyl-like" steric wall, significantly retarding the approach of electrophiles.

-

Electronic Deactivation: The nitrile group (-CN) exerts a strong inductive effect (-I), reducing the electron density on the nitrogen lone pair, making it a poor nucleophile.

The Solution: Nucleophilic Catalysis

To overcome these barriers, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst.[2]

-

Activation: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt.

-

Transfer: This intermediate is less sterically demanding and more electrophilic than the free acid chloride, allowing the hindered amine to attack and form the amide bond.

-

Regeneration: DMAP is displaced and re-enters the catalytic cycle.

Safety & Hazard Assessment

| Hazard Class | Specific Risk | Mitigation Strategy |

| Acute Toxicity | Nitriles can release HCN under strong acidic/thermal stress (Retro-Strecker). | Maintain pH > 4 during workup. Avoid high-temperature reflux (>80°C) with strong bases. |

| Corrosivity | Acid Chlorides release HCl gas upon contact with moisture. | Handle in a fume hood. Use anhydrous solvents.[3] Vent reaction vessel through a drying tube or scrubber. |

| Skin Absorption | DMAP is highly toxic and readily absorbed through skin.[2] | Double-glove (Nitrile). Handle solids in a weighing hood. |

Reagents & Equipment

Reagents

-

Substrate: 2-Amino-2,3-dimethylbutanenitrile (1.0 equiv).

-

Electrophile: Acid Chloride (

) (1.1 – 1.2 equiv). -

Base (Acid Scavenger): Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).-

Note: Pyridine can serve as both solvent and base for extremely difficult cases.

-

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.10 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous, Grade < 50 ppm

).

Equipment

-

Flame-dried round-bottom flask (RBF) with magnetic stir bar.

-

Nitrogen or Argon inert gas line.

-

Ice-water bath (

) and oil bath (for reflux, if necessary). -

Addition funnel or syringe pump.

Experimental Protocol: DMAP-Catalyzed Anhydrous Coupling

This is the Gold Standard method for this substrate, balancing reactivity with suppression of side products.

Step 1: Reaction Setup

-

Purge: Flame-dry a 2-neck RBF and cool under a stream of

. -

Solvation: Add 2-amino-2,3-dimethylbutanenitrile (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to amine).

-

Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Stir until dissolved.

-

Cooling: Lower the reaction vessel into an ice-water bath (

). Cooling is critical to prevent exotherms that could degrade the labile aminonitrile.

Step 2: Acylation

-

Preparation: Dilute the Acid Chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Addition: Add the acid chloride solution dropwise to the amine mixture over 15–30 minutes.

-

Observation: A white precipitate (

) will form immediately.

-

-

Equilibration: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

-

Monitoring: Stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin or PMA) or LC-MS.

-

Target: Disappearance of the starting amine peak (

).

-

Step 3: Workup & Isolation[4]

-

Quench: Slowly add saturated aqueous

to the reaction mixture. Stir vigorously for 15 minutes to hydrolyze any excess acid chloride. -

Separation: Transfer to a separatory funnel. Separate phases.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Wash: Wash combined organics sequentially with:

-

10% Citric Acid or 0.5 M HCl (Cold) – Crucial to remove DMAP and unreacted amine.

-

Saturated

.[3] -

Brine (Saturated NaCl).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Visualization of Workflows

Reaction Mechanism & Logic

The following diagram illustrates the catalytic cycle and the steric advantage provided by the intermediate.

Caption: DMAP activates the acid chloride, bypassing the kinetic barrier caused by the sterically hindered amine.

Experimental Workflow

Caption: Step-by-step decision tree for the acylation protocol, including optimization loops.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Extreme steric bulk of the Acid Chloride ( | Switch solvent to 1,2-Dichloroethane (DCE) and heat to reflux (83°C). Increase DMAP to 0.5 equiv. |

| Starting Material Remains | Moisture contamination hydrolyzed the Acid Chloride. | Ensure all reagents are anhydrous. Increase Acid Chloride to 1.5 equiv. |

| New Spot (Lower Rf) | Hydrolysis of the Nitrile to Amide (Side Reaction). | Conditions too acidic or too hot. Ensure temperature during addition is |

| Dark/Black Mixture | Polymerization or decomposition. | Exotherm was uncontrolled. Add Acid Chloride slower. Dilute reaction mixture further (0.1 M). |

References

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Retrieved from [Link]

-

Liu, Z., et al. (2014).[4] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols. Organic Letters, 16(1), 236–239.[4] Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

Technical Application Note: Recrystallization Solvent Systems for N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide

This Application Note is structured as a high-level technical guide for the purification of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide. Given the specific structural features of this molecule (a nitro-aromatic core coupled with a lipophilic, cyano-functionalized aliphatic chain), the protocol focuses on polarity-based solvent engineering.

Introduction & Chemical Context

N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide is a functionalized aromatic amide often utilized as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) or agrochemicals. Its structure comprises two distinct domains that dictate its solubility profile:

-

The 3-Nitrobenzamide Core: A polar, planar aromatic system capable of hydrogen bonding (amide donor/acceptor) and dipole-dipole interactions (nitro group).

-

The 2-Cyano-3-methylbutan-2-yl Tail: A sterically hindered, aliphatic moiety containing a nitrile group. This adds significant lipophilicity while maintaining a dipole moment.

Achieving high purity (>99.5% HPLC) is essential, as residual isomers or unreacted 3-nitrobenzoic acid derivatives can poison downstream reduction catalysts (e.g., Pd/C or Raney Nickel).

Solvent System Selection Strategy

The selection of a recrystallization solvent is governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP). For this molecule, we balance the high polarity of the nitro/amide groups against the hydrophobic alkyl branching.

Recommended Solvent Systems

| System Class | Solvent Pair (Solvent / Anti-Solvent) | Ratio (v/v) | Mechanism of Action | Suitability |

| Primary (Polar/Protic) | Ethanol (95%) / Water | 1:0.5 to 1:2 | Temperature-Dependent Solubility: The compound dissolves in hot ethanol due to H-bonding but precipitates upon cooling/water addition due to the hydrophobic alkyl tail. | High: Best for removing polar impurities (salts, acids). |

| Secondary (Polar/Aprotic) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Polarity Gradient: Ethyl acetate solvates the nitro-aromatic core; heptane acts as a non-polar anti-solvent to force the lattice formation. | Moderate: Excellent for removing non-polar byproducts (oils, unreacted amines). |

| Tertiary (Aromatic) | Toluene | Single Solvent | Pi-Pi Stacking: Toluene interacts with the electron-deficient nitro-aromatic ring. Requires high temperatures (110°C) for dissolution. | Specialized: Use if the compound "oils out" in protic solvents.[1] |

Experimental Protocol: Solvent Screening & Recrystallization

Phase 1: Solubility Screening Workflow (Micro-Scale)

Before scaling up, perform this validation on 100 mg of crude material.

Figure 1: Decision tree for rapid solvent screening. Blue nodes indicate input, Yellow diamonds indicate decision points, Green indicates success, and Red indicates failure/re-loop.

Phase 2: Detailed Recrystallization Protocol (Ethanol/Water System)

Objective: Purify 10 g of crude N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide.

Reagents:

-

Ethanol (Absolute or 95%)

-

Deionized Water (Anti-solvent)

-

Activated Carbon (Optional, for decolorization)[2]

Step-by-Step Procedure:

-

Dissolution:

-

Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add 30 mL of Ethanol .

-

Heat the mixture to reflux (approx. 78°C) on a magnetic stir plate.

-

Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear yellow/orange solution is obtained. Avoid "drowning" the crystals in excess solvent.

-

-

Hot Filtration (Critical for Purity):

-

If insoluble particles (dust, catalyst residues) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.

-

Tip: Keep the receiving flask hot to prevent premature crystallization on the glass.

-

-

Nucleation and Anti-Solvent Addition:

-

Maintain the filtrate at a gentle boil.

-

Slowly add Deionized Water dropwise via an addition funnel or pipette.

-

Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

-

Add 1-2 mL of hot Ethanol to re-dissolve the cloudiness and restore a clear solution.

-

-

Controlled Cooling (Crystallization):

-

Remove the flask from the heat source.[3] Cap it loosely with foil.

-

Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

-

Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation and Drying:

-

Collect the crystals via vacuum filtration using a Büchner funnel.[3]

-

Wash: Wash the filter cake with 20 mL of a cold Ethanol/Water mixture (1:1 ratio).

-

Dry: Dry the solid in a vacuum oven at 45-50°C for 6 hours.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | The compound separates as a liquid droplet rather than a crystal. Common in compounds with aliphatic chains. | 1. Re-heat and add more Ethanol (good solvent).2. Seed the solution with a pure crystal at the cloud point.3. Switch to the Toluene system. |

| Low Yield | Too much solvent used or high solubility in the mother liquor. | 1. Concentrate the mother liquor by rotary evaporation and repeat cooling.2. Increase the ratio of Anti-Solvent (Water or Heptane). |

| Colored Impurities | Nitro compounds often carry yellow/brown oxidation byproducts. | Add 5% w/w Activated Carbon during the hot dissolution step (Step 1), stir for 10 mins, then hot filter. |

References

-

BenchChem. (2025).[4] Purification by Recrystallization: 3-Nitrobenzamide Protocols.[2] Retrieved from .

-

University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from .

-

Google Patents. (2014). CN103702978A: Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (Demonstrates purification of cyano-benzamide analogs). Retrieved from .

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Troubleshooting steric hindrance in N-(2-Cyano-3-methylbutan-2-yl) acylation

Technical Support Center: Acylation of N-(2-Cyano-3-methylbutan-2-yl)amine

Welcome to the technical support guide for troubleshooting the acylation of N-(2-Cyano-3-methylbutan-2-yl)amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this particularly demanding substrate. The unique structure of this amine presents a confluence of steric and electronic hurdles that can render standard acylation protocols ineffective. This guide provides in-depth, causality-driven answers to common problems, complete with validated protocols and strategic advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my acylation of N-(2-Cyano-3-methylbutan-2-yl)amine failing or resulting in extremely low yields?

A1: The primary challenge stems from a combination of two distinct molecular features:

-

Severe Steric Hindrance: The amine nitrogen is attached to a quaternary carbon, which is substituted with a bulky isopropyl group and two methyl groups. This "neopentyl-like" arrangement physically blocks the lone pair on the nitrogen, severely impeding the approach of even small electrophiles. Reactions with sterically hindered amines are notoriously slow.[1][2][3]

-

Reduced Nucleophilicity via Inductive Effects: The alpha-cyano (-C≡N) group is strongly electron-withdrawing.[4] This inductive effect pulls electron density away from the amine nitrogen, reducing its nucleophilicity and making it a poorer electron donor.[5] The lone pair is held more tightly to the nucleus, decreasing its ability to attack a carbonyl carbon.[5][6]

Essentially, the amine is both reluctant (electronically) and physically unable (sterically) to participate in the reaction.

}

Figure 1. Core challenges in the acylation of the target amine.

Q2: My standard amide coupling reagents (HATU, HOBt/EDC) are ineffective. What is the underlying issue and what should I try next?

A2: Standard peptide coupling reagents generate activated esters (e.g., an O-acylisourea from EDC or an activated ester with HATU) as intermediates. While effective for most primary and secondary amines, these activated species are often not electrophilic enough to overcome the high activation energy barrier imposed by the steric hindrance and low nucleophilicity of N-(2-Cyano-3-methylbutan-2-yl)amine. The reaction simply stalls.[7]

Next Steps: Increase Electrophilicity

You must move to a more reactive acylating agent. The most direct approach is to convert the carboxylic acid to an acyl chloride . Acyl chlorides are among the most reactive acylating agents and are often necessary for difficult couplings.[][9][10][11]

Protocol 1: Conversion of Carboxylic Acid to Acyl Chloride

-

Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add your carboxylic acid (1.0 eq) and a minimal amount of anhydrous dichloromethane (DCM) or toluene.

-

Catalyst: Add a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 - 2.0 eq) dropwise via a syringe. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion is often indicated by the cessation of gas evolution.

-

Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is highly moisture-sensitive and should be used immediately in the next step without further purification.

Q3: I've prepared the acyl chloride, but the reaction with my hindered amine is still sluggish and incomplete. How can I optimize the coupling step?

A3: Even with a highly reactive acyl chloride, forcing the reaction to completion requires careful selection of the base, catalyst, and conditions to maximize the rate of the desired reaction over potential side reactions.

Key Optimization Parameters:

-

Base Selection: The base is critical. It must be strong enough to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine, but it should not react with your acyl chloride.[12]

-

Avoid: Simple tertiary amines like triethylamine (TEA) can sometimes form ketene intermediates with acyl chlorides possessing α-protons, leading to side products.[11]

-

Recommended: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) .[13] For extremely difficult cases, a proton sponge like 1,8-Bis(dimethylamino)naphthalene can be effective.

-

-

Nucleophilic Catalysis: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or its more potent pyrrolidino-analogue (4-Pyrrolidinopyridine, PPY) is often essential.[][14] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the acyl chloride itself, accelerating the rate of acylation.[14]

-

Temperature and Reaction Time: Due to the high activation energy, these reactions often require elevated temperatures (e.g., refluxing in a suitable solvent) and extended reaction times (12-48 hours). Monitor the reaction by TLC or LC-MS.

Table 1: Comparison of Acylating Strategies

| Strategy | Reagent(s) | Reactivity | Pros | Cons |

| Standard Coupling | EDC/HOBt, HATU | Low | Mild conditions; low epimerization. | Often fails for severely hindered amines.[7] |

| Acid Anhydride | (RCO)₂O | Moderate | Cleaner than acyl chlorides. | May require high temperatures; less reactive.[][15] |

| Acyl Chloride | RCOCl | High | Highly reactive; drives difficult reactions. | Moisture sensitive; generates corrosive HCl.[10][11] |

| Acyl Chloride + DMAP | RCOCl, cat. DMAP | Very High | Forms highly reactive acylpyridinium intermediate.[14] | DMAP is toxic; can be difficult to remove. |

}

Figure 2. Recommended troubleshooting workflow for the acylation.

Q4: Can you provide a robust, field-tested protocol for this specific acylation?

A4: Certainly. The following protocol combines the use of a pre-formed acyl chloride with a hindered base and DMAP catalysis, a strategy proven effective for many sterically demanding acylations.

Protocol 2: Optimized Acylation of N-(2-Cyano-3-methylbutan-2-yl)amine

-

Pre-Reaction:

-

Prepare the crude acyl chloride from your carboxylic acid (1.1 eq) as described in Protocol 1 .

-

In a separate, flame-dried flask under an inert atmosphere, dissolve N-(2-Cyano-3-methylbutan-2-yl)amine (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous acetonitrile or toluene.

-

-

Reaction Execution:

-

To the amine/DMAP solution, add the hindered base, 2,6-lutidine (1.5 eq).

-

Dissolve the crude acyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirring amine solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 12-24 hours.

-

Monitor the reaction progress via LC-MS or TLC. If the reaction stalls, an additional portion of acyl chloride (0.3 eq) and base (0.4 eq) can be added.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove the bases), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Q5: Are there any alternative synthetic strategies if even the optimized acyl chloride method fails?

A5: Yes. If direct acylation proves intractable, you may need to consider a different approach. One powerful method involves the use of a Weinreb amide (N-methoxy-N-methylamide).[16]

The Weinreb amide can be prepared from your carboxylic acid, often under conditions that are successful even for hindered acids.[17][18][19][20] The resulting Weinreb amide can then be reacted with an organometallic reagent corresponding to the N-(2-Cyano-3-methylbutan-2-yl) group. This requires generating a nucleophilic version of your amine fragment, for instance, by forming its Grignard or organolithium reagent. This approach completely changes the bond disconnection strategy from a nucleophilic amine attacking an electrophilic carbonyl to a nucleophilic carbon attacking an electrophilic Weinreb amide. This route circumvents the steric hindrance problem at the acylation step.[16]

References

- Title: Chemistry Schotten Baumann Reaction Source: SATHEE URL

- Title: CHAPTER 21: AMINES Source: University of Calgary URL

- Title: The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis Source: Chemisty Notes URL

- Title: Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions Source: ResearchGate URL

- Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection Source: BOC Sciences URL

- Title: Acylation of hindered amines and functionalized bis-peptides obtained thereby Source: Google Patents URL

- Title: A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb)

- Title: A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb)

- Title: A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids Source: Organic Chemistry Portal URL

- Title: Revision Notes - Reaction of Amines with Acyl Chlorides Source: Sparkl URL

- Title: Schotten-Baumann Conditions Source: Organic Chemistry Portal URL

- Title: Trifluoromethanesulfonic Acid as Acylation Catalyst Source: MDPI URL

- Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: PMC URL

- Title: ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions Source: PMC URL

- Title: Weinreb ketone synthesis Source: Wikipedia URL

- Title: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions Source: ACS Publications URL

- Title: Schotten-Baumann Reaction Source: J&K Scientific LLC URL

- Title: Direct Amidation of Tertiary N-Benzylamines Source: ACS Publications - Organic Letters URL

- Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions Source: PMC URL

- Title: Schotten Baumann Reaction Mechanism Detailed Explanation Source: Pharmatricks URL

- Title: Acyl chloride formation in presence of acid sensitive groups Source: Reddit URL

- Title: Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent Source: RSC Publishing URL

- Title: Reaction: Acylation via Friedel-Crafts Source: Introduction to Organic Chemistry - Chem LibreTexts URL

- Title: The origins of the dichotomy of amine effects in aromatic nucleophilic substitution reactions Source: RSC Publishing - Journal of the Chemical Society, Perkin Transactions 2 URL

- Title: Amine behind mask hides its reactivity Source: Chemistry World URL

- Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile Source: MDPI URL

- Title: Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines Source: ResearchGate URL

- Title: Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts Source: PMC URL

- Title: Tips and tricks for difficult amide bond formation?

- Title: Acylation Reagents Source: Regis Technologies URL

- Title: Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions Source: ResearchGate URL

- Title: Direct Transamidation Reactions: Mechanism and Recent Advances Source: MDPI URL

- Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL

- Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL

- Title: Acylation of Amines, Part 2: Other Electrophiles Source: YouTube URL

- Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: MDPI URL

- Title: Reactions of Nitriles Source: Chemistry Steps URL

- Title: Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure Source: ResearchGate URL

- Title: Methods for the acylation of amine compounds Source: Google Patents URL

- Title: Troubleshooting low yield in N3-peptide synthesis Source: BenchChem URL

- Title: Direct Transamidation Reactions: Mechanism and Recent Advances Source: MDPI URL

- Title: Acyl Chlorides (A-Level)

- Title: Acylation of Amines, Part 1: with Acyl Halides Source: YouTube URL

- Title: acylation of amines [ORGANIC CHEMISTRY] Klein 23.

- Title: Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines Source: PubMed URL

Sources

- 1. assets-global.website-files.com [assets-global.website-files.com]

- 2. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 3. researchgate.net [researchgate.net]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The origins of the dichotomy of amine effects in aromatic nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 9. Acylation Reagents - Regis Technologies [registech.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 20. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

Purification strategies for oily nitrobenzamide intermediates

Technical Support Center: Organic Synthesis & Purification Division Subject: Troubleshooting Oily Nitrobenzamide Intermediates Ticket ID: PUR-NBZ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Oiling Out" Phenomenon

Welcome to the technical support center. You are likely reading this because your nitrobenzamide intermediate—which should be a pristine solid—is currently a sticky, amber oil or a gum at the bottom of your flask.

Do not panic. This is a common thermodynamic issue known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1] It occurs when the melting point of your solvated product is lower than the temperature at which it saturates the solution.[2][3][4] In nitrobenzamides, this is exacerbated by:

-

Impurities: Unreacted amines or coupling reagents (EDC/HOBt) act as "solvents," depressing the melting point.

-

Conformational Flexibility: The amide bond and nitro group creates frustration in crystal lattice formation.

Below are the field-proven protocols to force this equilibrium back into a solid state.

Phase 1: Immediate Mitigation (Trituration Strategies)

Q: My product is a thick oil. How do I turn it into a solid without running a column?

A: You must disrupt the amorphous phase using Trituration . This process uses a solvent that dissolves impurities but acts as an anti-solvent for your product, effectively "washing" the oil until it nucleates.

The "Crash and Grind" Protocol

-

Objective: Remove lipophilic impurities and induce nucleation.

-

Mechanism: High-shear force breaks the oil surface tension, allowing the anti-solvent to extract impurities trapped inside the oil matrix.

Step-by-Step:

-

Concentrate: Remove the current reaction solvent completely (high vacuum).

-

Solvent Selection: Choose a solvent pair from Table 1 below.

-

Dissolution: Add the "Good Solvent" dropwise until the oil just becomes mobile (do not fully dissolve if possible).

-

Precipitation: Add the "Anti-Solvent" (10x volume) while stirring rapidly.

-

The Grind: If it gums up, use a heavy glass rod or spatula to physically crush the gum against the flask wall under the solvent. Sonication is highly recommended here.

-

Ripening: Let the suspension stir for 4–12 hours. The transition from amorphous gum to crystalline solid often requires time for Ostwald ripening.